2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid
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Overview
Description
2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which has become commonplace in modern organic synthesis .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods exhibit good functional group tolerance and can be conducted on a gram scale .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various amines for substitution reactions .
Major Products Formed
The major products formed from these reactions are typically substituted imidazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
2-(2-amino-4,5-dihydro-1H-imidazol-5-yl)acetic acid: Another imidazole derivative with potential biological activities.
Uniqueness
2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
933740-47-7 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)9-5(2)8-4/h3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
QRWXWXAGUJBTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)CC(=O)O |
Origin of Product |
United States |
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